3,6-Dichloropyridazine-4-carboxamide

Description

Significance of Pyridazine (B1198779) Scaffolds in Chemical Research

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, and its derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities. The pyridazine scaffold is a key structural component in a variety of compounds that have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. The arrangement of the nitrogen atoms in the pyridazine ring influences its electronic properties, making it a valuable building block in the design of molecules with specific biological targets.

Role of Halogenated Pyridazines in Synthetic Chemistry

Halogenated pyridazines, particularly those with chlorine substituents, are versatile intermediates in organic synthesis. The chlorine atoms act as excellent leaving groups, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups onto the pyridazine ring, enabling the synthesis of a diverse library of derivatives. 3,6-dichloropyridazine (B152260) is a common starting material in the synthesis of more complex pyridazine-based molecules. Its reactivity is often regioselective, allowing for controlled functionalization at different positions of the ring.

Overview of 3,6-Dichloropyridazine-4-carboxamide within Pyridazine Derivatives

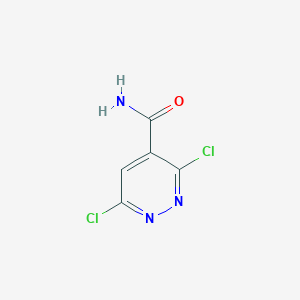

This compound is a derivative of pyridazine that features two chlorine atoms at the 3 and 6 positions and a carboxamide group at the 4 position. This combination of functional groups makes it a valuable intermediate, particularly in the field of medicinal chemistry. The dichloropyridazine core provides a scaffold that can be further modified, while the carboxamide group can participate in hydrogen bonding and other interactions, which is often crucial for binding to biological targets.

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 27427-66-3 |

| Molecular Formula | C₅H₃Cl₂N₃O |

| Molecular Weight | 192.00 g/mol |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloropyridazine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-1-2(5(8)11)4(7)10-9-3/h1H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVUUPORAZUSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294220 | |

| Record name | 3,6-dichloropyridazine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27427-66-3 | |

| Record name | 27427-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dichloropyridazine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridazine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3,6 Dichloropyridazine 4 Carboxamide

Precursor Synthesis: 3,6-Dichloropyridazine-4-carboxylic Acid

The primary precursor for the target carboxamide is 3,6-Dichloropyridazine-4-carboxylic acid. The most common strategy for its synthesis involves the oxidation of a methyl group at the C4 position of the pyridazine (B1198779) ring.

Oxidation of 3,6-Dichloro-4-methylpyridazine

The conversion of 3,6-Dichloro-4-methylpyridazine to the corresponding carboxylic acid is a key transformation that requires a potent oxidizing agent capable of converting an aromatic methyl group to a carboxyl group. chemimpex.com

Chromium (VI) reagents are well-established oxidants for the conversion of alkyl side chains on aromatic and heteroaromatic rings to carboxylic acids. The Jones oxidation, which utilizes chromic acid (CrO₃) dissolved in a mixture of aqueous sulfuric acid and acetone (B3395972), is a common protocol for this type of transformation. acs.orgjinsoolim.com

In a typical procedure, 3,6-Dichloro-4-methylpyridazine would be dissolved in a suitable solvent, such as acetone or acetic acid, and the Jones reagent would be added dropwise at a controlled temperature. The reaction progress is monitored until the starting material is consumed. The chromium species is reduced to Cr(III), and the desired carboxylic acid is isolated after an aqueous workup to remove the inorganic byproducts.

The oxidation of the methyl group on the 3,6-dichloropyridazine (B152260) ring is mechanistically challenging due to the electron-deficient nature of the heterocycle. The two chlorine atoms and the two nitrogen atoms strongly withdraw electron density from the ring, which deactivates the methyl group towards oxidation compared to a methyl group on a more electron-rich ring like toluene.

The oxidation is believed to proceed through a series of steps. The initial attack likely involves the formation of a benzylic-type radical or an intermediate alcohol (4-(hydroxymethyl)-3,6-dichloropyridazine). This alcohol is then rapidly oxidized to the corresponding aldehyde (3,6-dichloropyridazine-4-carbaldehyde), which is subsequently oxidized to the final carboxylic acid. The presence of water in the reaction medium is crucial for the final oxidation step. Each oxidation stage involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step that removes the chromium and forms the carbonyl group.

To maximize the yield of 3,6-Dichloropyridazine-4-carboxylic acid and minimize the formation of byproducts, several reaction parameters must be carefully controlled. Key variables include temperature, reaction time, and the stoichiometry of the oxidant. Over-oxidation can lead to ring degradation, while incomplete oxidation will leave unreacted starting material or intermediate aldehyde.

The table below illustrates key parameters that require optimization for this oxidation reaction.

| Parameter | Range/Options | Rationale |

| Temperature | 0 °C to 50 °C | Lower temperatures can increase selectivity and prevent degradation of the electron-deficient pyridazine ring. |

| Oxidant Equivalents | 2.0 - 3.0 eq. | Sufficient oxidant is needed for the multi-step oxidation from methyl to carboxylic acid. Excess can cause side reactions. |

| Solvent | Acetone, Acetic Acid | Must be inert to the oxidant and capable of dissolving the substrate. |

| Reaction Time | 2 - 24 hours | Monitored by techniques like TLC or LC-MS to ensure complete conversion of the starting material. |

Alternative Synthetic Routes to the Carboxylic Acid Moiety

While oxidation of the methyl group is a common approach, alternative strategies can be envisioned for the synthesis of 3,6-Dichloropyridazine-4-carboxylic acid. One plausible, though less documented, route could begin with dichloromaleic anhydride (B1165640). google.com This approach would involve reacting the anhydride with a suitable C1-synthon and hydrazine (B178648). For instance, reaction of dichloromaleic anhydride with a cyanide source could introduce the carbon atom required for the carboxylic acid (via subsequent hydrolysis of the nitrile). Cyclization with hydrazine would then form the pyridazine-dione ring system. The final steps would involve chlorination of the dione (B5365651) functionality, likely with a reagent such as phosphorus oxychloride (POCl₃), to yield the desired 3,6-dichloro-pyridazine ring structure. This pathway builds the ring with the C4 substituent already in place, avoiding the direct oxidation of a deactivated methyl group.

Conversion of 3,6-Dichloropyridazine-4-carboxylic Acid to its Carboxamide Analog

The final step in the synthesis is the conversion of the carboxylic acid group to a primary carboxamide. This amidation can be achieved through several standard synthetic methods.

The most traditional and widely used method is a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride. This is typically accomplished by treating 3,6-Dichloropyridazine-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgresearchgate.net The resulting 3,6-Dichloropyridazine-4-carbonyl chloride is a highly reactive intermediate that is not typically isolated. It is then reacted directly with a source of ammonia (B1221849), such as aqueous or gaseous ammonia, to form the final 3,6-Dichloropyridazine-4-carboxamide.

Alternatively, modern organic synthesis offers methods for direct amidation, which combine the carboxylic acid and amine in a single step using a coupling agent or catalyst. mdpi.comsci-hub.se These methods avoid the need to generate the harsh acyl chloride intermediate. Various catalytic systems, often based on boron or transition metals like titanium and zirconium, can facilitate the direct dehydrative coupling of carboxylic acids and amines. encyclopedia.pubrsc.org While often milder, these methods may require higher temperatures and careful optimization to be effective for an electron-deficient substrate. encyclopedia.pub

The following table summarizes the primary methods for amidation.

| Method | Reagents | Advantages | Disadvantages |

| Acyl Chloride Method | 1. SOCl₂ or (COCl)₂ 2. NH₃ or NH₄OH | High reactivity, generally high yield, uses common reagents. rsc.org | Two-step process, generates acidic byproducts (HCl, SO₂). |

| Direct Catalytic Amidation | Carboxylic Acid, NH₃, Catalyst (e.g., Boronic acids, TiF₄, ZrCl₄) | One-pot reaction, milder conditions may be possible. sci-hub.sersc.org | Catalyst may be expensive, may require higher temperatures and anhydrous conditions. |

Amidation Reactions from Acid Chloride Precursors

A prevalent and efficient method for the synthesis of this compound and its N-substituted derivatives involves the use of the highly reactive precursor, 3,6-Dichloropyridazine-4-carbonyl chloride. fishersci.it This intermediate serves as a versatile building block, readily undergoing nucleophilic attack by ammonia or primary and secondary amines to yield the desired carboxamide.

Reaction with Ammonium (B1175870) Hydroxide (B78521)

The reaction of 3,6-Dichloropyridazine-4-carbonyl chloride with ammonium hydroxide provides a direct route to the primary amide, this compound. While specific literature detailing this exact transformation on the 4-carboxamide derivative is not abundant, the analogous reaction on the parent 3,6-dichloropyridazine scaffold is well-documented. For instance, the reaction of 3,6-dichloropyridazine with ammonium hydroxide solution can lead to the formation of 3-amino-6-chloropyridazine, demonstrating the susceptibility of the chloro-substituted pyridazine ring to nucleophilic substitution by ammonia. sciepub.com By extension, the more electrophilic carbonyl chloride group in 3,6-Dichloropyridazine-4-carbonyl chloride is expected to react readily with ammonium hydroxide to form the corresponding primary amide under controlled conditions.

Use of Specific Amines (e.g., N-methylaniline for N-methyl-N-phenyl derivatives)

The synthesis of N-substituted derivatives of this compound is effectively achieved by reacting the acid chloride precursor with specific primary or secondary amines. A notable example is the preparation of 3,6-dichloro-N-methyl-N-phenylpyridazine-4-carboxamide.

In a typical procedure, a solution of 3,6-dichloropyridazine-4-carboxylic acid chloride in a dry aprotic solvent, such as dichloromethane (B109758), is added dropwise to a cooled solution of N-methylaniline and a tertiary amine base, like triethylamine (B128534). peptide.com The triethylamine acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. The mixture is typically stirred at room temperature for several hours to ensure complete reaction. peptide.com

| Reactants | Reagents | Solvent | Conditions | Product |

| 3,6-Dichloropyridazine-4-carboxylic acid chloride | N-methylaniline, Triethylamine | Dichloromethane | Room Temperature, 3 hours | 3,6-dichloro-N-methyl-N-phenylpyridazine-4-carboxamide |

Direct Amidation Approaches

Direct amidation of 3,6-Dichloropyridazine-4-carboxylic acid offers an alternative synthetic route that avoids the need to first prepare the more reactive acid chloride. This approach typically involves the use of coupling agents that activate the carboxylic acid in situ, facilitating its reaction with an amine. A variety of modern coupling reagents, widely employed in peptide synthesis, can be adapted for this purpose.

Common classes of coupling reagents include:

Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.

Phosphonium Salts: like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

Uronium/Aminium Salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions can be tailored to the specific amine and the desired product.

Reaction Conditions and Yield Optimization

Optimizing the yield of this compound and its derivatives requires careful consideration of several reaction parameters.

For amidation from acid chlorides , key factors include:

Stoichiometry: The molar ratio of the amine and the acid scavenger (e.g., triethylamine) to the acid chloride is crucial. An excess of the amine may be used to drive the reaction to completion, while a stoichiometric amount of the base is typically sufficient.

Temperature: These reactions are often exothermic and are typically initiated at a reduced temperature (e.g., 0 °C) with subsequent warming to room temperature to control the reaction rate and minimize side product formation.

Solvent: Aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are commonly used to prevent unwanted reactions with the acid chloride.

For direct amidation approaches , optimization strategies involve:

Choice of Coupling Agent: The reactivity of the coupling agent should be matched to the steric and electronic properties of the carboxylic acid and amine.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often employed to ensure the solubility of all reactants.

Temperature and Reaction Time: The optimal temperature and reaction duration will vary depending on the specific coupling agent and substrates used. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential.

Regioselective Synthesis and Functionalization

The presence of two chlorine atoms on the pyridazine ring introduces the possibility of further nucleophilic substitution reactions, making regioselectivity a critical aspect of the synthesis and functionalization of this compound derivatives.

Directing Effects of Halogen Substituents on Nucleophilic Attack

In 4-substituted 3,6-dichloropyridazines, the two chlorine atoms at the C-3 and C-6 positions are electronically and sterically distinct, leading to preferential substitution at one position over the other. The outcome of a nucleophilic substitution reaction is influenced by the nature of the nucleophile, the solvent, and the base employed.

For instance, in the case of 3,6-dichloro-N-methyl-N-phenylpyridazine-4-carboxamide, the attack of an alkoxide nucleophile can be directed to either the C-3 or C-6 position by carefully selecting the reaction conditions. peptide.com It has been observed that in reactions with N- and O-nucleophiles, the chloro atom in the 3-position is often substituted. peptide.com This regioselectivity can be rationalized by considering the substructure Cl-C(3)=C(4)-CONRR' as a vinylogous carbamoyl (B1232498) chloride, which enhances the electrophilicity of the C-3 position. peptide.com

Stereochemical Considerations in Derivative Synthesis

For this compound itself, there are no stereocenters, and therefore, no stereoisomers. However, when considering the synthesis of its derivatives, the introduction of chiral centers is a distinct possibility. This can occur through the modification of the carboxamide nitrogen with a chiral substituent or by reactions at the pyridazine ring that introduce stereogenic centers.

While specific stereoselective syntheses for derivatives of this compound are not detailed in the available literature, the broader field of pyridazine chemistry has addressed stereochemistry. For instance, the synthesis of pyridazine derivatives with chiral auxiliaries can lead to diastereomeric products that may be separable. Furthermore, asymmetric synthesis methodologies, although not explicitly reported for this specific compound, are a general strategy in modern organic chemistry to control the formation of specific stereoisomers.

In cases where a racemic or diastereomeric mixture of a derivative is synthesized, chiral chromatography can be a powerful tool for separation. High-performance liquid chromatography (HPLC) using chiral stationary phases has been successfully employed for the enantiomeric separation of other pyridazinone derivatives. This demonstrates the feasibility of isolating stereochemically pure derivatives within the broader class of pyridazine compounds.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its intermediates are crucial for obtaining a product of high purity. Standard laboratory techniques such as solvent extraction, evaporation, column chromatography, and recrystallization are employed.

Solvent Extraction and Evaporation

Following a synthetic reaction, the initial workup often involves solvent extraction to separate the desired product from the reaction mixture. For pyridazine derivatives, a common procedure involves quenching the reaction mixture in water and extracting the product into an organic solvent like dichloromethane or ethyl acetate (B1210297). chemicalbook.comliberty.edu The organic layers are then combined, washed with brine, and dried over an anhydrous salt such as sodium sulfate. chemicalbook.com Evaporation of the solvent under reduced pressure then yields the crude product. google.com

Column Chromatography for Intermediate and Final Product Isolation

Column chromatography is a widely used technique for the purification of organic compounds, including pyridazine derivatives. google.com Silica gel is a common stationary phase for the purification of 3,6-dichloropyridazine and its derivatives. google.com The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often used, with the polarity being adjusted to effectively separate the target compound from impurities. liberty.edu

Table 2: Common Solvents for Purification of Pyridazine Derivatives

| Purification Technique | Solvent(s) | Reference |

| Solvent Extraction | Dichloromethane, Ethyl Acetate | chemicalbook.comliberty.edu |

| Column Chromatography | Hexane/Ethyl Acetate, Chloroform/Ether | google.comliberty.edu |

| Recrystallization | Ethanol (B145695), Hexane, Acetone/Hexane | google.comjofamericanscience.org |

Recrystallization Procedures

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. For pyridazine derivatives, various solvents have been reported for successful recrystallization.

The process typically involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble. jofamericanscience.org Upon slow cooling, the desired compound crystallizes out, leaving the more soluble impurities in the solution (mother liquor). The purified crystals are then collected by filtration. jofamericanscience.org Common recrystallization solvents for pyridazine-related compounds include ethanol and hexane. google.comjofamericanscience.org In some cases, a mixture of solvents, such as acetone and hexane, may be required to achieve optimal crystallization. jofamericanscience.org The choice of solvent is empirical and needs to be determined for the specific compound being purified.

Chemical Reactivity and Mechanistic Studies of 3,6 Dichloropyridazine 4 Carboxamide

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring

The pyridazine ring, being a π-deficient heteroaromatic system, is inherently susceptible to nucleophilic attack. The presence of two chlorine atoms further activates the ring for nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atoms at the C-3 and C-6 positions of the pyridazine ring are the primary sites for nucleophilic substitution. The reactivity of these positions is influenced by the electronic effects of the ring nitrogen atoms and the carboxamide group. In the analogous compound 3,6-dichloropyridazine (B152260), both chlorine atoms are reactive and can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.

Studies on substituted dichloropyridazines suggest that the relative reactivity of the C-3 and C-6 positions is sensitive to the nature of the substituent at the C-4 position. For 3,6-Dichloropyridazine-4-carboxamide, the electron-withdrawing nature of the carboxamide group is expected to influence the electron density distribution in the ring and, consequently, the susceptibility of each chlorine atom to nucleophilic attack.

Table 1: Comparison of Reactivity at C-3 and C-6 in Dichloropyridazine Derivatives (Illustrative)

| Substituent at C-4 | Nucleophile | Preferred Site of Substitution | Reference Compound |

| -H | Hydrazine (B178648) | C-3 or C-6 (mono-substitution) | 3,6-Dichloropyridazine |

| -COOH | Amines | C-6 (in some cases) | 3,6-Dichloropyridazine-4-carboxylic acid |

| -COOCH3 | Amines | C-4 (of 4,6-dichloropyridazine-3-carboxylate) | Methyl 4,6-dichloropyridazine-3-carboxylate |

Note: This table is illustrative and based on the reactivity of analogous compounds. Specific experimental data for this compound is limited.

Regioselectivity in nucleophilic substitution reactions of this compound is a critical aspect of its chemistry. The position of the initial nucleophilic attack (either C-3 or C-6) is determined by a combination of electronic and steric factors. The electron-withdrawing carboxamide group at C-4 deactivates the adjacent C-3 and C-5 positions towards electrophilic attack, but in the context of nucleophilic substitution, it can influence the relative reactivity of the C-3 and C-6 chloro substituents.

In a closely related compound, methyl 4,6-dichloropyridazine-3-carboxylate, regioselective nucleophilic substitution at the 4-position has been observed. researchgate.net While this is a different isomer, it highlights that the position of the carboxylate group directs the substitution. For this compound, it is plausible that one of the chlorine atoms will exhibit preferential reactivity, though specific experimental data is scarce. Theoretical calculations and detailed mechanistic studies would be necessary to definitively predict the regioselectivity for a range of nucleophiles.

Transformations of the Carboxamide Functional Group

The carboxamide functional group itself can undergo a variety of chemical transformations, including hydrolysis and reduction, which provide pathways to other important classes of compounds.

The carboxamide group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3,6-Dichloropyridazine-4-carboxylic acid, under either acidic or basic conditions. This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide, followed by the elimination of ammonia (B1221849). The reaction typically requires heating to proceed at a reasonable rate. The resulting carboxylic acid is a versatile intermediate for the synthesis of other derivatives.

Table 2: General Conditions for Carboxamide Hydrolysis

| Condition | Reagents | Product |

| Acidic | H2O, H+ (e.g., HCl, H2SO4), Heat | 3,6-Dichloropyridazine-4-carboxylic acid + NH4+ |

| Basic | H2O, OH- (e.g., NaOH, KOH), Heat | 3,6-Dichloropyridazine-4-carboxylate salt + NH3 |

The reduction of the carboxamide group in this compound can lead to different products depending on the reducing agent and reaction conditions. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the amide to an amine, yielding (3,6-Dichloropyridazin-4-yl)methanamine. However, the reactivity of the chloro substituents on the pyridazine ring towards such strong reducing agents must be considered, as undesired side reactions might occur.

More selective reducing agents could potentially be employed. For instance, studies on the reduction of pyridinecarboxamides with samarium diiodide have shown that the carboxamide group can be reduced to a methyl group. clockss.org Applying similar conditions to this compound could potentially yield 3,6-Dichloro-4-methylpyridazine.

Table 3: Potential Reduction Products of this compound

| Reducing Agent | Potential Product |

| Lithium aluminum hydride (LiAlH4) | (3,6-Dichloropyridazin-4-yl)methanamine |

| Samarium diiodide (SmI2) | 3,6-Dichloro-4-methylpyridazine |

Note: The feasibility and selectivity of these reductions for this compound would require experimental verification.

Derivatization to other Carbonyl or Nitrogen-Containing Functionalities

The carboxamide group of this compound is a versatile functional handle that can be converted into other carbonyl or nitrogen-containing functionalities. These transformations allow for the synthesis of a diverse range of pyridazine derivatives with modified chemical properties and potential biological activities.

One common derivatization is the dehydration of the primary amide to a nitrile. This reaction is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640). The resulting 3,6-dichloro-4-cyanopyridazine is a valuable intermediate for further synthetic manipulations, including nucleophilic additions to the cyano group.

The carboxamide can also undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, although care must be taken to avoid nucleophilic substitution of the chlorine atoms on the pyridazine ring. The resulting 3,6-dichloropyridazine-4-carboxylic acid can then be converted into esters via Fischer esterification or by activation with reagents like thionyl chloride followed by reaction with an alcohol.

Furthermore, the amide nitrogen can participate in reactions. For instance, treatment with strong bases can lead to the formation of an amidate, which can then be alkylated or acylated. While less common for primary amides, Hofmann rearrangement could theoretically be employed to convert the carboxamide into a 4-amino-3,6-dichloropyridazine, though this would require careful optimization to avoid side reactions.

Below is a table summarizing potential derivatization reactions of the carboxamide group:

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | POCl₃ or SOCl₂ | 3,6-Dichloro-4-cyanopyridazine | Carboxamide to Nitrile |

| This compound | H₃O⁺ or OH⁻ | 3,6-Dichloropyridazine-4-carboxylic acid | Carboxamide to Carboxylic Acid |

| 3,6-Dichloropyridazine-4-carboxylic acid | ROH, H⁺ | 3,6-Dichloropyridazine-4-carboxylate ester | Carboxylic Acid to Ester |

| This compound | Lawesson's reagent | 3,6-Dichloropyridazine-4-carbothioamide | Carboxamide to Thioamide |

Palladium-Catalyzed Coupling Reactions of Pyridazine Derivativesresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyridazines like this compound. researchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyridazine derivatives. researchgate.netnih.gov The two chlorine atoms on the pyridazine ring of the title compound offer two potential sites for these coupling reactions.

Suzuki Coupling Applicationsresearchgate.net

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. nih.govorganic-chemistry.org In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the chloro-positions. The reactivity of the two chlorine atoms can potentially be differentiated based on the reaction conditions and the catalyst system employed.

The general reaction involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, a base (e.g., sodium carbonate, potassium phosphate), and a boronic acid or boronate ester. tcichemicals.commdpi.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. tcichemicals.comresearchgate.net

A representative Suzuki coupling reaction is shown below:

This compound + R-B(OH)₂ --(Pd catalyst, base)--> 3-Chloro-6-aryl-pyridazine-4-carboxamide

Table of Suzuki Coupling Examples with Pyridazine Derivatives:

| Pyridazine Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Product | Yield |

| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Chloro-6-phenylpyridazine | Good |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | 14-28% nih.gov |

| 5-Iodopyridines | Aryl boronic acids | PdCl₂(PPh₃)₂ | KHCO₃ | DMF/H₂O | 5-Arylpyridines | Good to Excellent researchgate.net |

Sonogashira Coupling Applicationsresearchgate.net

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of alkynyl-substituted pyridazines from this compound. The introduction of an alkyne moiety opens up further possibilities for derivatization, such as cycloaddition reactions or conversion to other functional groups.

The catalytic system for the Sonogashira coupling typically consists of a palladium(0) complex, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine (B128534) or diethylamine), which also often serves as the solvent. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orgbeilstein-journals.org

A general scheme for the Sonogashira coupling is as follows:

This compound + R-C≡CH --(Pd catalyst, Cu(I) co-catalyst, base)--> 3-Chloro-6-alkynyl-pyridazine-4-carboxamide

Table of Sonogashira Coupling Examples with Halogenated Heterocycles:

| Halide Substrate | Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Product |

| Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Aryl-substituted alkyne |

| Aryl Bromide | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | Aryl-substituted alkyne |

| Aryl Halides | Functionalized Acetylenes | PdCl₂(PPh₃)₂ | None | None | Tetrabutylphosphonium 4-ethoxyvalerate | Aryl-substituted alkyne beilstein-journals.org |

Other Cross-Coupling Methodologies

Beyond Suzuki and Sonogashira couplings, other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction would allow for the introduction of primary or secondary amines at the chloro-positions of the pyridazine ring, leading to the synthesis of aminopyridazine derivatives. The reaction typically employs a palladium catalyst with specialized bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, and a strong base like sodium tert-butoxide. youtube.comrug.nl

The Stille coupling utilizes organotin reagents (stannanes) as the organometallic partner. This reaction is known for its tolerance of a wide range of functional groups. By reacting this compound with an appropriate organostannane in the presence of a palladium catalyst, various alkyl, vinyl, aryl, or heteroaryl groups can be introduced.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This could be used to introduce alkenyl substituents onto the pyridazine core.

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms of these palladium-catalyzed transformations is crucial for optimizing reaction conditions and predicting product outcomes.

Proposed Mechanistic Pathways for Key Transformationsnih.govrsc.org

The catalytic cycles for the Suzuki, Sonogashira, and Buchwald-Hartwig reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Stille) or a related step, and reductive elimination. nih.gov

Suzuki Coupling Mechanism: The generally accepted mechanism for the Suzuki-Miyaura coupling begins with the oxidative addition of the dichloropyridazine to a Pd(0) complex to form a Pd(II) intermediate. organic-chemistry.orgnih.gov This is followed by transmetalation, where the organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. organic-chemistry.orgnih.gov The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The base plays a crucial role in activating the organoboron species to facilitate transmetalation. organic-chemistry.org

Sonogashira Coupling Mechanism: The Sonogashira reaction is believed to proceed via two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition of the pyridazine halide to Pd(0), followed by transmetalation and reductive elimination. youtube.com In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. libretexts.org This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex, transferring the alkynyl group to the palladium center. libretexts.org Reductive elimination then affords the alkynylated pyridazine and regenerates the Pd(0) catalyst. youtube.com

Buchwald-Hartwig Amination Mechanism: The catalytic cycle for the Buchwald-Hartwig amination also starts with the oxidative addition of the aryl halide to the Pd(0) complex. youtube.com The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium amido complex. wikipedia.org Reductive elimination from this complex then furnishes the desired C-N bond and regenerates the Pd(0) catalyst. youtube.com The bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination step. youtube.com

Identification and Analysis of Reaction Intermediates

The study of reaction mechanisms in organic chemistry is fundamental to understanding and controlling chemical transformations. For a compound such as this compound, elucidating the transient species that form along a reaction pathway provides critical insights into its reactivity. While the direct isolation and characterization of reaction intermediates of this compound are not extensively documented in publicly available literature, mechanistic studies of analogous electron-deficient heterocyclic systems, particularly those concerning nucleophilic aromatic substitution (SNAr), offer a robust framework for postulating and understanding the likely intermediates involved in its reactions.

The primary mechanism for the substitution of the chlorine atoms in this compound by nucleophiles is expected to proceed through a stepwise addition-elimination pathway. This process involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govwikipedia.org These complexes are crucial, albeit often short-lived, species in SNAr reactions. wikipedia.org

Postulated Meisenheimer Complex Intermediate

In a typical reaction, a nucleophile (Nu-) attacks one of the carbon atoms bearing a chlorine atom (C3 or C6) on the pyridazine ring. This attack leads to the formation of a tetrahedral intermediate where the aromaticity of the pyridazine ring is temporarily disrupted. The negative charge introduced by the nucleophile is delocalized across the electron-deficient ring and is stabilized by the electron-withdrawing nitrogen atoms of the pyridazine core and potentially by the carboxamide group at the C4 position.

The stability of such Meisenheimer complexes can, in some cases, be sufficient for them to be isolated and characterized using various spectroscopic techniques, including NMR, UV-Vis, and IR spectroscopy. nih.gov For less stable intermediates, computational studies and trapping experiments are invaluable tools for their identification and analysis.

Analogous Mechanistic Insights

Studies on the reactivity of the parent compound, 3,6-dichloropyridazine, and its N-oxide derivative with various nucleophiles provide strong evidence for the regioselectivity of nucleophilic attack. For instance, reactions of 3,6-dichloropyridazine 1-oxide with sulfur nucleophiles have been shown to occur preferentially at the 6-position. rsc.org This selectivity is dictated by the electronic effects of the substituents on the pyridazine ring. For this compound, both the inherent electronics of the pyridazine ring and the influence of the carboxamide group would direct the incoming nucleophile.

Computational studies on related heterocyclic systems, such as pyridines and pyrazines, have been instrumental in mapping the potential energy surfaces of SNAr reactions and predicting the geometries and stabilities of intermediates and transition states. nih.gov These theoretical investigations often align with experimental observations and support the stepwise nature of these substitution reactions, where the formation of the Meisenheimer complex is a key event. nih.govresearchgate.net

Spectroscopic and Computational Data from Analogous Systems

While specific data for this compound is not available, the table below presents hypothetical yet plausible spectroscopic signatures for a Meisenheimer intermediate, based on data from analogous, well-characterized systems. The formation of the sp3-hybridized carbon at the site of nucleophilic attack would lead to a characteristic upfield shift in the 13C NMR spectrum for that carbon. Similarly, the proton attached to this carbon would show a distinct signal in the 1H NMR spectrum.

Table 1: Postulated Spectroscopic Data for a Meisenheimer Intermediate of this compound

| Spectroscopic Technique | Key Diagnostic Feature for Intermediate | Postulated Value/Observation |

|---|---|---|

| 1H NMR | Signal for the proton at the sp3 carbon | Upfield shift compared to the aromatic proton in the starting material |

| 13C NMR | Signal for the sp3 carbon | Significant upfield shift (e.g., into the 60-80 ppm range) |

| UV-Vis Spectroscopy | Appearance of a new, long-wavelength absorption band | Bathochromic shift indicating the formation of a highly conjugated, colored species |

Table 2: Key Research Findings on Intermediates in Related Systems

| Research Focus | Key Findings | Relevance to this compound |

|---|---|---|

| Isolation of Stable Meisenheimer Complexes nih.gov | Spirocyclic Meisenheimer complexes can be exceptionally stable and can be characterized by X-ray and various spectroscopic methods. | Demonstrates the feasibility of isolating and characterizing such intermediates under favorable conditions. |

| Nucleophilic Displacement on Pyridazine 1-Oxides rsc.org | Regioselectivity of nucleophilic attack is determined by the nature of the nucleophile and electronic factors of the ring. | Provides a basis for predicting which chlorine atom in this compound would be more susceptible to substitution. |

| Computational Studies of SNAr Reactions nih.gov | DFT calculations can accurately predict whether a reaction proceeds via a stepwise (with a stable intermediate) or a concerted mechanism. | Suggests that theoretical modeling could be a powerful tool to elucidate the specific reaction pathway for the title compound. |

Impact of Halogen Substitution on Biological Efficacy

Halogen substitution is a key strategy in medicinal chemistry to modulate the biological activity of a compound. In the context of pyridazine-based structures, the presence and positioning of halogen atoms can significantly influence their efficacy. For instance, in a series of chlorinated N-phenylpyrazine-2-carboxamides, the presence of a chlorine atom on both the pyrazine (B50134) and the phenyl rings was found to have a positive effect on certain biological activities. mdpi.com

The nature of the halogen can also play a critical role. Studies on other heterocyclic compounds have shown that the biological activity can increase with the size of the halogen, with iodo and bromo groups sometimes conferring greater activity than chloro and fluoro substituents. mdpi.com The distribution pattern of halogens is also a determining factor, with certain positional isomers exhibiting superior inhibitory potency. mdpi.com For this compound, the two chlorine atoms are expected to significantly impact its electronic properties and lipophilicity, which in turn affects its ability to cross cell membranes and interact with biological targets.

Role of the Carboxamide Moiety in Ligand-Receptor Interactions

The carboxamide group is a vital pharmacophore in many biologically active molecules, primarily due to its ability to form hydrogen bonds, which are fundamental to ligand-receptor interactions. In derivatives of pyridazine-3-carboxamide (B1582110), the conformation is often stabilized by an intramolecular hydrogen bond between the amide N-H and the nearby nitrogen atom of the pyridazine ring. nih.gov This conformational preference can be crucial for the molecule's ability to fit into the binding site of a receptor.

The pyridazine ring itself, with its two nitrogen atoms, has a robust hydrogen-bonding potential that can be pivotal in drug-target interactions. nih.gov The combination of the hydrogen-bonding capacity of the carboxamide moiety and the pyridazine core in this compound suggests that this part of the molecule is likely to be heavily involved in its binding to biological targets. The specific orientation and hydrogen bonding pattern will be critical in determining the compound's biological activity.

Structural Modifications and Their Influence on Pharmacological Profiles

Altering the structure of a lead compound like this compound is a common strategy to optimize its pharmacological profile. These modifications can be aimed at improving potency, selectivity, or pharmacokinetic properties. For example, replacing the phenyl ring in a series of thiazolidinedione derivatives with different substituents was shown to significantly alter the hepatotoxicity of the compounds. nih.gov

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules, offering insights into their reactivity and potential biological activity. These methods are particularly valuable in elucidating the SAR of compounds like this compound.

Density Functional Theory (DFT) Studies for Molecular Conformation and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations have been performed on 3,6-dichloropyridazine-4-carboxylic acid, a closely related analog, to determine its molecular structure and vibrational spectra. researchgate.net Such studies provide a detailed understanding of the molecule's geometry, bond lengths, and bond angles, which are foundational to understanding its interaction with receptors. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can also be analyzed, providing insights into its chemical behavior. researchgate.net

HOMO-LUMO Analysis and Electron Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and stability. muni.cz A smaller gap suggests that the molecule is more likely to be reactive. For 3,6-dichloropyridazine-4-carboxylic acid, the HOMO and LUMO energies have been calculated to understand the charge transfer within the molecule. researchgate.net

Table 1: Calculated HOMO and LUMO Energies for 3,6-Dichloropyridazine-4-carboxylic acid

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.5 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values may vary based on the specific computational methods and basis sets used.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the charge distribution of a molecule and to predict the sites of chemical reactivity. researchgate.net The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For 3,6-dichloropyridazine-4-carboxylic acid, MESP analysis has been used to study the charge density distribution and identify the sites of chemical reactivity. researchgate.net This information is invaluable for understanding how the molecule might interact with a biological target.

Vibrational Frequency Analysis for Structural Confirmation

The vibrational spectrum of the parent 3,6-dichloropyridazine has been a subject of detailed experimental and theoretical investigations. These studies provide a solid foundation for assigning the vibrational modes associated with the heterocyclic core of the target molecule. For instance, the infrared and Raman spectra of 3,6-dichloropyridazine have been recorded in various phases and analyzed using computational methods such as Density Functional Theory (DFT).

In a notable study, the vibrational spectra of 3,6-dichloropyridazine were recorded and analyzed. The characteristic C-H stretching vibrations in the pyridazine ring are typically observed in the region of 2950-3200 cm⁻¹. Furthermore, Fermi resonance has been proposed to explain certain complexities in this region of the spectrum. The interpretation of these spectra is often aided by quantum chemical calculations, which can predict the vibrational frequencies and their corresponding modes.

The introduction of the carboxamide group at the 4-position of the 3,6-dichloropyridazine ring is expected to introduce several characteristic vibrational modes. The amide group (-CONH₂) gives rise to distinct IR and Raman bands. The N-H stretching vibrations are typically observed in the region of 3100-3500 cm⁻¹, often appearing as two distinct bands for the symmetric and asymmetric stretching of the -NH₂ group. The C=O stretching vibration, known as the Amide I band, is a strong and characteristic absorption typically found in the range of 1630-1695 cm⁻¹. The N-H bending vibration, or the Amide II band, is usually observed between 1590 and 1650 cm⁻¹.

By combining the known vibrational assignments for the 3,6-dichloropyridazine core with the characteristic frequencies of the carboxamide group, a predicted vibrational spectrum for this compound can be constructed. The following tables outline the expected key vibrational frequencies based on the analysis of its constituent parts and related analogs.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide (-CONH₂) | N-H Asymmetric Stretch | 3300 - 3500 |

| N-H Symmetric Stretch | 3100 - 3300 | |

| C=O Stretch (Amide I) | 1630 - 1695 | |

| N-H Bend (Amide II) | 1590 - 1650 | |

| Pyridazine Ring | C-H Stretch | 2950 - 3200 |

| Ring Stretching | 1400 - 1600 | |

| C-Cl Stretch | 600 - 800 |

A more detailed, albeit predictive, assignment of the vibrational modes for this compound is presented below, drawing parallels from the experimentally and theoretically determined frequencies of 3,6-dichloropyridazine.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H)asym | ~3400 | Asymmetric stretching of the amide N-H bonds |

| ν(N-H)sym | ~3250 | Symmetric stretching of the amide N-H bonds |

| ν(C-H) | ~3070 | Stretching of the C-H bond on the pyridazine ring |

| ν(C=O) | ~1680 | Amide I band, C=O stretching |

| δ(N-H) | ~1620 | Amide II band, N-H bending |

| ν(Ring) | ~1550 | Pyridazine ring stretching |

| ν(Ring) | ~1400 | Pyridazine ring stretching |

| ν(C-N) | ~1300 | Stretching of the C-N bond of the amide |

| β(C-H) | ~1150 | In-plane bending of the ring C-H bond |

| ν(C-Cl) | ~750 | Stretching of the C-Cl bonds |

It is important to emphasize that these are predicted values based on the analysis of analogous structures. A definitive vibrational assignment for this compound would require experimental spectroscopic data (FT-IR and Raman) coupled with theoretical calculations, such as DFT, to accurately model the vibrational modes of the entire molecule. Such an analysis would provide unequivocal structural confirmation and a deeper understanding of the molecule's electronic and bonding characteristics.

Antimicrobial Properties of Pyridazine Derivatives

Pyridazine and its derivatives have been identified as a class of heterocyclic compounds with significant antimicrobial properties. researchgate.neteurekalert.org Research has demonstrated that modifications to the pyridazine core can yield compounds with potent activity against a wide spectrum of bacteria and fungi, including strains that have developed resistance to conventional antibiotics.

Antibacterial Activity

Numerous studies have confirmed the antibacterial potential of pyridazine derivatives against both Gram-positive and Gram-negative bacteria. nih.gov A novel series of pyridazinone derivatives demonstrated significant antibacterial activities against pathogens such as Staphylococcus aureus (including methicillin-resistant strains), Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium. mdpi.com In one study, compounds 7 and 13 were particularly effective against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with Minimum Inhibitory Concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com Similarly, other synthesized pyridazinone derivatives have shown excellent activity against Staphylococcus pyogenes and E. coli. biomedpharmajournal.org The introduction of different substituents onto the pyridazine ring allows for the modulation of antibacterial potency and spectrum. mdpi.com

Table 1: Selected Pyridazinone Derivatives and their Antibacterial Activity

| Compound | Bacterial Strain | Activity (MIC in µM) |

|---|---|---|

| Compound 7 | S. aureus (MRSA) | 7.8 |

| Compound 7 | A. baumannii | 7.8 |

| Compound 13 | A. baumannii | 3.74 |

Antifungal Activity

The antifungal properties of pyridazine derivatives have also been a focus of investigation. Certain synthesized pyridazinone compounds have demonstrated very good activity against fungal strains such as Aspergillus niger and Candida albicans. biomedpharmajournal.org For instance, one derivative in a study, compound IIId, was noted for its potent activity against both of these fungi. biomedpharmajournal.org Further research into pyridazinone-based diarylurea derivatives revealed that compound 8g had significant antifungal activity against Candida albicans with a MIC of 16 μg/mL. nih.gov The development of carboxamide derivatives, in general, has been a fruitful strategy in the search for new antifungal agents, with some compounds showing efficacy comparable to or better than existing fungicides like boscalid (B143098) against various plant-pathogenic fungi. researchgate.netnih.gov This highlights the potential of the pyridazine-4-carboxamide (B1353753) scaffold in developing new treatments for fungal infections.

Studies on Resistant Strains

A critical area of antimicrobial research is the development of agents effective against multidrug-resistant (MDR) bacteria. nih.gov The emergence of resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat. nih.gov Several studies have shown that pyridazine derivatives can be effective against such resistant strains. mdpi.com For example, novel pyridazinone derivatives were found to be active against MRSA, with MIC values as low as 3.74–8.92 µM. mdpi.com Another compound, D-3263, exhibited robust antibacterial and bactericidal effects against Gram-positive bacteria, including MRSA. nih.gov These compounds often work by novel mechanisms, such as targeting the bacterial cell membrane, which can overcome existing resistance pathways like enzymatic modification of the antibiotic or efflux pumps. nih.govnih.gov The ability of certain pyridazine derivatives to combat resistant bacteria makes them promising candidates for further development in an era of growing antibiotic resistance. mdpi.com

Anti-inflammatory Potential of Pyridazine Derivatives

Inflammation is a natural defense mechanism, but its dysregulation can lead to chronic diseases. bohrium.com Pyridazine and pyridazinone derivatives have been extensively studied for their anti-inflammatory properties. eurekalert.orgbohrium.com A key mechanism for their action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a central player in the inflammatory response. bohrium.com

Newly synthesized pyridazine derivatives have shown promising results as selective COX-2 inhibitors. In one study, compounds 3d , 3e , and 4e exhibited potent and selective inhibition of the COX-2 enzyme, with half-maximal inhibitory concentration (IC50) values of 0.425 µM, 0.519 µM, and 0.356 µM, respectively. bohrium.com These values are comparable to the widely used anti-inflammatory drug celecoxib. The selective inhibition of COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. bohrium.com Beyond COX inhibition, some pyridazinone derivatives exert their anti-inflammatory effects by inhibiting phosphodiesterase type 4 (PDE4), an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). rsc.org Furthermore, studies on pyridazinone analogs have demonstrated their ability to significantly decrease levels of pro-inflammatory mediators such as nitric oxide and various interleukins (IL-6, IL-12). tandfonline.com

Table 2: In Vitro COX-2 Inhibition by Pyridazine Derivatives

| Compound | COX-2 Inhibition (IC50 in µM) |

|---|---|

| 3d | 0.425 |

| 3e | 0.519 |

| 4e | 0.356 |

Antiviral Activities, including Antirhinovirus

The pyridazine framework is a component of various biologically active compounds, including those with antiviral properties against a range of viruses. nih.gov Research has explored their efficacy against Hepatitis A Virus (HAV), human cytomegalovirus, and varicella-zoster virus. nih.govresearchgate.net

A significant area of this research has focused on agents targeting picornaviruses, particularly human rhinoviruses (HRV), the primary cause of the common cold. A series of pyridazine derivatives containing piperazinyl moieties were synthesized with the goal of creating potent and broad-spectrum antirhinoviral agents. nih.gov One such compound, SDZ 880-061 , demonstrated a broad antiviral spectrum, inhibiting 85% of the 89 HRV serotypes tested at a concentration of ≤ 3 µg/ml. nih.gov X-ray crystallography studies revealed that SDZ 880-061 acts as a capsid-binding agent. It inserts into a hydrophobic pocket within the VP1 viral protein, stabilizing the capsid and preventing the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell. nih.gov Other studies have identified pyridazine derivatives with activity against HAV; for example, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] mdpi.combohrium.comresearchgate.nettriazine-3(4H)-thione showed the highest effect against HAV in one screening. nih.govresearchgate.net

Anticancer Research and Cytotoxicity Studies

The development of novel anticancer agents is a major focus of medicinal chemistry, and the pyridazine scaffold is considered a promising drug-like core for this purpose. nih.gov Pyridazine derivatives have been designed and synthesized as potential inhibitors of various cancer-related targets, demonstrating cytotoxic activity against a range of human cancer cell lines. researchgate.netnih.gov

In vitro screening has shown that certain pyridazine compounds possess inhibitory activity against breast (MCF-7), liver (HEPG-2), colon (HCT-116), and leukemia cancer cell lines. researchgate.net For example, one derivative showed a high inhibitory activity against the MCF-7 breast cancer cell line with an IC50 value of 1.4 µM, while exhibiting lower toxicity to normal breast cells. researchgate.net Pyridazinone-based analogs have also been investigated for their effects on skin epidermoid cancer cells, where they were found to inhibit proliferation and induce apoptosis. tandfonline.com The mechanisms behind their anticancer effects are varied and include the inhibition of key enzymes like topoisomerase II and epidermal growth factor receptor (EGFR). researchgate.netscilit.com Some pyridazine-based diarylurea derivatives have been screened against 60 different cancer cell lines by the National Cancer Institute (NCI), indicating the broad interest in this class of compounds. nih.gov

Table 3: Cytotoxic Activity of Selected Pyridine/Pyridazine Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| Compound 5 | Breast Cancer (MCF-7) | IC50 | 1.4 |

| Compound 3w | Renal Cancer (UO-31) | GI₅₀ | 0.57 |

| Compound 3g | Ovarian Cancer (IGROV1) | GI₅₀ | 2.00 |

Efficacy against Specific Cancer Cell Lines (e.g., HT-29 colon cancer)

Research into the anticancer potential of pyridazine derivatives has identified promising activity against various cancer cell lines. Notably, a study on 3,6-disubstituted pyridazine derivatives reported that a compound, referred to as compound III in the study, demonstrated excellent cytotoxic activity against the human colon cancer HT-29 cell line nih.gov.

In a separate investigation, a series of novel 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their in vitro anticancer activity. These compounds exhibited significant anti-proliferative action against human breast cancer T-47D and MDA-MB-231 cell lines, with IC50 values for the most potent compounds reaching the nanomolar range. Although this particular study did not report activity against HT-29 cells, it highlights the potential of the 3,6-disubstituted pyridazine scaffold in targeting cancer cell proliferation nih.gov. The study also suggested that the anticancer mechanism for these compounds could involve the inhibition of cyclin-dependent kinase 2 (CDK2) nih.gov.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 11l | T-47D (Breast) | 0.43 ± 0.01 | nih.gov |

| Compound 11m | T-47D (Breast) | 1.57 ± 0.05 | nih.gov |

| Compound 11l | MDA-MB-231 (Breast) | 0.99 ± 0.03 | nih.gov |

| Compound 11m | MDA-MB-231 (Breast) | 2.11 ± 0.07 | nih.gov |

Inhibition of Angiogenesis Pathways (e.g., VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a significant target for anticancer drug development. Research has indicated that 3,6-disubstituted pyridazine derivatives hold promise as VEGFR-2 inhibitors. One review highlighted a compound from this class, identified as compound IV, which emerged as a promising VEGFR-2 inhibitor with an IC50 in the nanomolar range nih.gov. This suggests that the 3,6-disubstituted pyridazine scaffold can be effectively tailored to inhibit this crucial angiogenesis pathway.

Other Reported Pharmacological Activities of Pyridazine Derivatives

Beyond their anticancer effects, pyridazine derivatives have been investigated for a variety of other pharmacological activities.

Cardiovascular Properties

Pyridazine derivatives have been shown to possess cardiovascular effects. Certain analogues have been investigated for their hypotensive and vasorelaxant activities, suggesting their potential in the management of cardiovascular conditions researchgate.net.

Analgesic Effects

The pyridazine scaffold is also associated with analgesic properties. Several studies have explored pyridazine derivatives for their pain-relieving effects, with some compounds showing significant antinociceptive activity in preclinical models sarpublication.comnih.gov.

Antidiabetic Activity

The potential of pyridazine derivatives in the management of diabetes has also been explored. Research has indicated that certain pyridazine compounds exhibit hypoglycemic effects, suggesting their utility as potential antidiabetic agents mdpi.comnih.gov.

Anticonvulsant Properties

Derivatives of pyridazine have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds have shown protective effects in animal models of seizures, indicating their potential as central nervous system agents researchgate.net.

Investigation of Immunosuppressive Properties

The initial investigation into the immunosuppressive properties of a novel compound such as this compound would involve a series of in vitro assays. These assays are designed to assess the compound's effect on various functions of immune cells. A primary step would be to evaluate its impact on lymphocyte proliferation, a hallmark of an immune response.

A standard approach is the mixed lymphocyte reaction (MLR) assay, where lymphocytes from two genetically different individuals are co-cultured. The proliferation of these cells in the presence of the test compound is measured. A significant reduction in proliferation would indicate potential immunosuppressive activity.

Further studies would explore the compound's effect on the production of cytokines, which are key signaling molecules of the immune system. Assays to measure the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (B1167480) (IL-2), and interferon-gamma (IFN-γ), as well as anti-inflammatory cytokines, would be conducted. The inhibition of pro-inflammatory cytokine production is a key characteristic of many immunosuppressive drugs.

The following table illustrates hypothetical results from such initial in vitro screening, demonstrating how the potency of a test compound could be compared to a standard immunosuppressive drug.

| Assay | Test Compound (this compound) - IC₅₀ (µM) | Reference Drug (e.g., Cyclosporine A) - IC₅₀ (µM) |

|---|---|---|

| Mixed Lymphocyte Reaction (MLR) | Data Not Available | 0.05 |

| TNF-α Production Inhibition | Data Not Available | 0.12 |

| IL-2 Production Inhibition | Data Not Available | 0.08 |

Mechanism of Action Studies for Bioactive Derivatives

Should initial screenings indicate immunosuppressive activity, the subsequent step would be to elucidate the mechanism of action. This involves identifying the specific molecular targets through which the compound exerts its effects.

Enzyme inhibition assays would be a primary focus. Many immunosuppressive drugs target key enzymes in immune cell signaling pathways. For a pyridazine derivative, one might investigate its effect on kinases such as Janus kinases (JAKs) or spleen tyrosine kinase (Syk), which are crucial for immune cell activation and signaling. A patent for Syk inhibitors includes pyridazine-3-carboxamide derivatives, suggesting a potential avenue for investigation. google.com

Another approach involves studying the compound's impact on transcription factors that regulate the expression of pro-inflammatory genes. For instance, assessing the activity of nuclear factor of activated T-cells (NFAT) and nuclear factor-kappa B (NF-κB) would be critical, as these are common targets for immunosuppressants.

The table below presents a hypothetical profile of enzymatic and cellular pathway inhibition, which would help in pinpointing the mechanism of action.

| Molecular Target/Pathway | Assay Type | Result for this compound |

|---|---|---|

| Spleen Tyrosine Kinase (Syk) | Enzyme Inhibition Assay (IC₅₀) | Data Not Available |

| Janus Kinase 3 (JAK3) | Enzyme Inhibition Assay (IC₅₀) | Data Not Available |

| NF-κB Activation | Reporter Gene Assay | Data Not Available |

| NFAT Activation | Reporter Gene Assay | Data Not Available |

Preclinical Evaluation and in vitro / in vivo Models

Following promising in vitro results and mechanism of action studies, a preclinical evaluation would be initiated using both in vitro and in vivo models to assess the compound's therapeutic potential and safety.

In vitro Models: Advanced in vitro models, such as co-culture systems of different immune cells or 3D organoid cultures, can provide a more physiologically relevant environment to study the compound's effects. For instance, the Immunobiogram® is a novel in vitro assay that measures a patient's immune response to a panel of immunosuppressive drugs and could be adapted to test new chemical entities. frontiersin.org

In vivo Models: Animal models are crucial for evaluating the efficacy and safety of potential immunosuppressive agents in a whole organism. qub.ac.uk Common models for assessing immunosuppressive activity include:

Delayed-Type Hypersensitivity (DTH) Model: This model, often conducted in rodents, measures the suppression of a T-cell-mediated inflammatory response.

Organ Transplantation Models: Rodent models of skin or heart transplantation are the gold standard for evaluating a drug's ability to prevent organ rejection.

Autoimmune Disease Models: If the compound is being developed for a specific autoimmune disease, relevant animal models such as collagen-induced arthritis for rheumatoid arthritis or experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis would be used. crownbio.com

The data gathered from these in vivo studies would be critical for determining the compound's potential for further development. The following table provides an example of the type of data that would be collected in such preclinical studies.

| In vivo Model | Endpoint Measured | Outcome with this compound |

|---|---|---|

| Murine Delayed-Type Hypersensitivity (DTH) | Paw Swelling Inhibition (%) | Data Not Available |

| Murine Skin Allograft Model | Graft Survival (Days) | Data Not Available |

| Collagen-Induced Arthritis (CIA) in Rats | Reduction in Arthritis Score | Data Not Available |

Applications in Materials Science

While the pyridazine (B1198779) core, in general, has been incorporated into some polymers and functional materials, the specific applications of 3,6-Dichloropyridazine-4-carboxamide in materials science are not well-documented in the current scientific literature. The reactivity of the chloro-substituents suggests potential for its use as a monomer in polymerization reactions to form functional polyamides or other polymers. However, research in this area appears to be limited, with the primary focus remaining on its utility in medicinal chemistry.

Table of Compounds

Advanced Research Directions and Future Perspectives

Design and Synthesis of Novel Pyridazine-4-carboxamide (B1353753) Analogs

The core structure of 3,6-Dichloropyridazine-4-carboxamide provides a fertile ground for the design and synthesis of novel analogs with enhanced biological activity and improved pharmacokinetic profiles. The reactivity of the chlorine atoms at the 3 and 6 positions allows for a variety of substitution reactions, enabling the introduction of diverse functional groups.

Researchers are actively exploring the synthesis of new pyridazine-4-carboxamide derivatives by replacing the chlorine atoms with various amines, alcohols, and thiols. These modifications can significantly alter the compound's electronic and steric properties, leading to changes in its binding affinity for biological targets. For instance, the introduction of bulky aromatic rings can enhance π-π stacking interactions with protein residues, while the addition of polar groups can improve aqueous solubility and bioavailability.

A general synthetic strategy often involves the initial synthesis of the 3,6-dichloropyridazine (B152260) core, which can be achieved through various methods, including the reaction of maleic hydrazide with a chlorinating agent like phosphorus oxychloride. Subsequent amidation of a carboxylic acid precursor at the 4-position yields the carboxamide moiety. The chlorine atoms can then be selectively displaced to introduce the desired functional groups. The choice of reagents and reaction conditions is crucial for controlling the regioselectivity of these substitution reactions.

| Reagent Type | Potential Functional Group Introduced | Potential Impact on Properties |

| Primary and Secondary Amines | Amino, Alkylamino, Arylamino groups | Altered hydrogen bonding capacity, potential for new receptor interactions |

| Alcohols and Phenols | Alkoxy, Aryloxy groups | Modified lipophilicity and metabolic stability |

| Thiols and Thiophenols | Alkylthio, Arylthio groups | Introduction of soft nucleophiles, potential for metal chelation |

These synthetic efforts are aimed at creating a library of novel pyridazine-4-carboxamide analogs for screening against a wide range of biological targets.

Development of Targeted Therapies Utilizing the Pyridazine (B1198779) Scaffold

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, unrelated biological targets with high affinity. This versatility has spurred the development of targeted therapies for a variety of diseases, with a particular focus on oncology.

Many pyridazine derivatives have been investigated as inhibitors of protein kinases, a class of enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancer. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating strong interactions with the ATP-binding pocket of kinases. By modifying the substituents on the pyridazine ring, researchers can achieve selectivity for specific kinases, thereby minimizing off-target effects and reducing toxicity.

For example, the pyridazine core has been incorporated into molecules designed to target vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) kinases, all of which are implicated in tumor angiogenesis and growth. The 3,6-disubstituted pattern of the parent compound is particularly amenable to creating molecules that can span the ATP-binding site and interact with key residues. The carboxamide group at the 4-position can also form crucial hydrogen bonds, further anchoring the inhibitor to its target.

Beyond cancer, the pyridazine scaffold is being explored for the development of targeted therapies for cardiovascular diseases. Certain pyridazinone derivatives, structurally related to this compound, have shown promise as vasodilators and phosphodiesterase (PDE) inhibitors.

Advanced Computational Modeling for Drug Discovery

Advanced computational modeling has become an indispensable tool in the rational design and discovery of novel drugs based on the pyridazine scaffold. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are being employed to predict the biological activity of new derivatives and to understand their mechanism of action at the molecular level.

Molecular docking studies allow researchers to visualize the binding of pyridazine-4-carboxamide analogs to the active site of a target protein. This provides valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information can then be used to guide the design of new compounds with improved potency and selectivity. For example, docking simulations can help identify pockets within the active site that can accommodate larger or more flexible substituents, leading to the design of more effective inhibitors.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of pyridazine derivatives with known activities, researchers can develop predictive models that can be used to estimate the activity of yet-unsynthesized compounds. This allows for the in silico screening of large virtual libraries of potential drug candidates, prioritizing the most promising ones for synthesis and experimental testing, thereby saving time and resources.

Molecular dynamics simulations provide a dynamic view of the interaction between a ligand and its target protein over time. This can reveal important information about the stability of the ligand-protein complex and the conformational changes that may occur upon binding. This level of detail is crucial for understanding the finer points of molecular recognition and for optimizing the design of new drug candidates.

| Computational Technique | Application in Pyridazine Drug Discovery |